1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum as a whole-cell biocatalyst has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and Raman spectroscopy . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined .Chemical Reactions Analysis
The biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum involves the asymmetric bioreduction of 4-methoxy acetophenone . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) and Raman spectroscopy .Scientific Research Applications
Biological Activities and Therapeutic Potential
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile and its derivatives demonstrate a range of biological activities that are significant in the field of medicinal chemistry. For instance, 4′-Geranyloxyferulic acid, a compound with a methoxyphenyl component, has been recognized for its anti-inflammatory and anti-tumor properties. This compound has been highlighted for its role in colon cancer chemoprevention, showcasing its potential as a dietary feeding agent in vivo to inhibit colon cancer growth and development. The wide consumption of fruits and vegetables containing this compound further underscores its significance in dietary health and cancer prevention strategies (Epifano et al., 2015).
Role in Chemical Synthesis and Drug Discovery
The compound's structural feature, specifically the pyrrolidine ring, is widely utilized in medicinal chemistry to develop treatments for human diseases. The saturated scaffold of pyrrolidine is advantageous due to its ability to explore the pharmacophore space efficiently and its contribution to the molecule's stereochemistry. The compound has been at the center of significant research efforts, leading to the development of bioactive molecules with target selectivity. This includes derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The versatility of the pyrrolidine ring in drug discovery, particularly its role in the synthesis of compounds with varied biological profiles, is well-documented, making it a vital component in the design of new therapeutic agents (Petri et al., 2021).
Involvement in Chemical Control of Fertility
Research at the Central Drug Research Institute in India has explored chemical contraceptives, leading to the development of Centchroman, a postcoital contraceptive agent. This agent, characterized by weak estrogenic activity and devoid of progestational, androgenic, and antiandrogenic properties, operates potentially at the fallopian tubes and uterus, arresting ovum development. The compound's only notable side effect is the delay of menstruation, making it an intriguing subject for further research in the domain of fertility control (Nand, 1974).
Mechanism of Action
Target of Action
It shares structural similarities with apixaban, a direct inhibitor of activated factor x (fxa) . FXa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .
Mode of Action
Based on its structural similarity to apixaban, it may inhibit fxa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation . This interaction could potentially lead to anticoagulant effects.
Biochemical Pathways
If it acts similarly to apixaban, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin, a critical step in blood clot formation . This could potentially lead to downstream effects such as reduced thrombus formation and a lower risk of thromboembolic events.
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . If 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile has similar properties, it could potentially have a favorable pharmacokinetic profile.
Result of Action
If it acts similarly to apixaban, it could potentially inhibit clot formation, leading to anticoagulant effects . This could potentially reduce the risk of thromboembolic events.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKWJPPJNXMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582963 | |
Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
CAS RN |
930298-98-9 | |
Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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